molecular formula C22H34O2 B10775659 Docosapentaenoic acid-d5

Docosapentaenoic acid-d5

Cat. No.: B10775659
M. Wt: 335.5 g/mol
InChI Key: YUFFSWGQGVEMMI-HRBUJVNCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosapentaenoic acid-d5 (DPA-d5) is a deuterium-labeled isotopologue of the omega-3 fatty acid docosapentaenoic acid (n-3 DPA), serving as an indispensable internal standard for quantitative mass spectrometry-based lipidomic analyses. Its primary research value lies in the accurate quantification of endogenous n-3 DPA in complex biological matrices such as plasma, serum, and tissue homogenates. By leveraging the mass shift introduced by the five deuterium atoms, researchers can employ stable isotope dilution techniques to correct for analyte loss during sample preparation and ionization suppression during LC-MS/MS, thereby achieving unparalleled precision and accuracy. This compound is critical for investigating the unique role of n-3 DPA in metabolic pathways, its potent anti-inflammatory and pro-resolving mediator (SPM) production, and its distinct biological effects compared to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The use of DPA-d5 is fundamental in advancing our understanding of lipid metabolism, inflammation resolution mechanisms, and the development of nutritional and therapeutic interventions. Supplied with certified high chemical and isotopic purity, this standard ensures reliable and reproducible data in targeted metabolomics and clinical research studies.

Properties

Molecular Formula

C22H34O2

Molecular Weight

335.5 g/mol

IUPAC Name

(7E,10E,13E,16E,19E)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+/i1D3,2D2

InChI Key

YUFFSWGQGVEMMI-HRBUJVNCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosapentaenoic Acid-d5 can be synthesized through the hydrogenation of docosapentaenoic acid using deuterium gas. This process involves the replacement of hydrogen atoms with deuterium atoms at specific positions on the carbon chain .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of docosapentaenoic acid from natural sources such as fish oils, followed by deuterium exchange reactions. The extracted docosapentaenoic acid is subjected to deuterium gas under controlled conditions to achieve the desired deuteration .

Chemical Reactions Analysis

Types of Reactions

Docosapentaenoic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions typically involve the presence of a catalyst such as a metal oxide.

    Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

Biomedical Research

DPA-d5 is increasingly utilized in biomedical research to study lipid metabolism and inflammatory processes. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand the physiological roles of docosapentaenoic acid derivatives.

1.1. Lipid Mediator Studies

DPA-d5 serves as a valuable tool in lipidomic studies to analyze the production of specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation. A study demonstrated that supplementation with DPA increased levels of resolvin D5 (RvD5) and maresin-1 (MaR1), highlighting its role in modulating lipid mediator profiles in humans .

Table 1: Effects of DPA-d5 Supplementation on Lipid Mediators

MediatorChange ObservedStudy Reference
Resolvin D5Increased
Maresin-1Increased
15-keto-PG E2Increased

1.2. Inflammatory Response and Resolution

Research shows that DPA-derived SPMs exhibit potent anti-inflammatory properties, which can be harnessed for therapeutic purposes. For instance, resolvins derived from DPA have been shown to reduce neutrophil recruitment during inflammation, thus promoting resolution .

Clinical Applications

DPA-d5's applications extend into clinical settings, particularly in understanding metabolic disorders and developmental issues.

2.1. Intrauterine Growth Restriction

A stable isotope study involving infants with intrauterine growth restriction (IUGR) revealed impaired formation of docosahexaenoic acid from DPA precursors. The findings indicated a significant reduction in the conversion efficiency of DPA to DHA in IUGR infants compared to controls . This suggests potential dietary interventions using DPA to support DHA synthesis in at-risk populations.

Table 2: DHA Formation in IUGR vs Control Infants

Groupd5-DHA Formation (µmol/L)Statistical Significance
IUGRLowerp < 0.05
Gestational Age MatchHigherp < 0.05
Birth Weight MatchHigherp < 0.05

Nutritional Studies

DPA-d5 is also explored in nutritional research, particularly regarding its dietary sources and health benefits.

3.1. Dietary Impact on Lipid Profiles

Studies have shown that dietary intake of DPA influences plasma phospholipid profiles and overall lipid metabolism. For example, a study on free-ranging brown bears indicated significant shifts in n-3 long-chain polyunsaturated fatty acids during different seasons, emphasizing the role of dietary sources rich in DPA .

Future Directions and Research Opportunities

The applications of docosapentaenoic acid-d5 are still being explored, with ongoing research focusing on its potential benefits in various health conditions such as cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes.

Mechanism of Action

Docosapentaenoic Acid-d5 exerts its effects through various molecular targets and pathways. It is involved in the biosynthesis of specialized pro-resolving mediators, which are compounds that help resolve inflammation. These mediators act on specific G-protein-coupled receptors to exert their anti-inflammatory effects . Additionally, this compound is involved in the regulation of lipid metabolism and cellular signaling pathways .

Comparison with Similar Compounds

Eicosapentaenoic Acid-d5 (EPA-d5)

  • Structural Differences : EPA-d5 has a 20-carbon chain (20:5n-3) compared to DPA-d5’s 22-carbon chain (22:5n-3). EPA-d5 is deuterated at five positions, similar to DPA-d5, but lacks two methylene groups .
  • Analytical Applications : Both are used as internal standards in lipidomics. However, EPA-d5 is typically employed for quantifying EPA and its metabolites, while DPA-d5 targets DPA and related intermediates. Recovery rates for EPA-d5 in negative ionization mode range up to 35%, comparable to DPA-d5 .
  • Biological Relevance : EPA is a precursor to DPA in the omega-3 biosynthetic pathway. While EPA is associated with anti-inflammatory effects, DPA demonstrates unique bioactivities, such as enhanced endothelial cell migration and neural health improvements .

Docosahexaenoic Acid-d5 (DHA-d5)

  • Structural Differences : DHA-d5 has six double bonds (22:6n-3) versus five in DPA-d3. The additional double bond in DHA reduces conformational flexibility and increases membrane fluidity .
  • Analytical Applications : DHA-d5 methyl ester is widely used in neuroinflammatory studies for LC-MS quantification. Its recovery in desorption solutions (positive mode) shows up to 34% variability, mirroring trends observed for DPA-d5 .
  • Biological Relevance : DHA is critical for brain function, whereas DPA serves as a reservoir for EPA and DHA in humans. Clinical trials suggest DPA supplementation elevates plasma EPA and DHA levels, indicating interconversion .

Functional and Analytical Performance Comparison

Recovery and Stability in Analytical Workflows

Compound Recovery in Negative Mode (%) Recovery in Positive Mode (%) Primary Matrix
Docosapentaenoic acid-d5 35 N/A* Serum, plasma
Eicosapentaenoic acid-d5 35 34 Serum, microsomes
Docosahexaenoic acid-d5 N/A* 34 Brain tissue, cell lysates

*N/A: Not applicable due to ionization mode preferences.

DPA-d5 and EPA-d5 exhibit comparable recovery rates in negative ionization mode (~35%), while DHA-d5 is optimized for positive mode analyses. Instrumental stability, monitored via periodic quality controls (InstQCs), confirms minimal batch-to-batch variability for all three compounds .

Biological Activity

Docosapentaenoic acid-d5 (DPA-d5) is a stable isotopic form of the omega-3 polyunsaturated fatty acid docosapentaenoic acid (DPA). This compound has garnered attention due to its potential biological activities, particularly in inflammation resolution and lipid metabolism. This article presents a comprehensive overview of the biological activity of DPA-d5, supported by research findings, data tables, and case studies.

Overview of this compound

DPA is an elongated metabolite of eicosapentaenoic acid (EPA) and serves as an intermediary between EPA and docosahexaenoic acid (DHA). The biological effects of DPA, including its role in lipid mediator synthesis, have been less studied compared to EPA and DHA. However, recent research indicates that DPA-d5 has unique properties that contribute to its biological activity.

Anti-inflammatory Properties

DPA-d5 has been shown to produce specialized pro-resolving mediators (SPMs), which play a crucial role in resolving inflammation. Research indicates that DPA can be metabolized by lipoxygenase enzymes to generate various SPMs, including resolvins and protectins. These mediators are involved in reducing neutrophil recruitment and enhancing macrophage phagocytosis, thereby promoting the resolution of inflammation .

Table 1: Key Specialized Pro-resolving Mediators Derived from DPA

MediatorSourceBiological Activity
RvD5DPAReduces neutrophil recruitment
PD1DPAEnhances macrophage phagocytosis
MaR-1DPAModulates inflammatory responses

Metabolic Pathways

DPA-d5 undergoes various metabolic transformations in the body. Studies have shown that it can be retro-converted back to EPA but does not efficiently convert to DHA. This retro-conversion process highlights its role as a metabolic intermediary that may influence lipid profiles in tissues .

Table 2: Metabolic Pathways of DPA

PathwayProductEnzyme Involved
Retro-conversionEPALipoxygenase
Synthesis of SPMsRvD5, PD1Lipoxygenase

Case Studies and Research Findings

  • Dietary Supplementation Study : A double-blind crossover study assessed the effects of DPA supplementation on human lipid mediator profiles. Results indicated that DPA supplementation significantly increased levels of SPMs like RvD5 and MaR-1, demonstrating its unique role in modulating inflammation .
  • In Vivo Effects : In animal models, DPA has shown greater efficacy than both EPA and DHA in promoting endothelial cell migration, which is critical for wound healing. Additionally, studies have suggested that DPA may help attenuate age-related cognitive decline by enhancing spatial learning and long-term potentiation .
  • Clinical Implications : The potential health benefits associated with DPA-d5 supplementation include improved cardiovascular health through better endothelial function and reduced inflammatory responses. These findings suggest that incorporating DPA into dietary regimens could be beneficial for managing chronic inflammatory conditions .

Q & A

Q. What is the role of docosapentaenoic acid-d5 (DPA-d5) in experimental design for metabolomic studies?

DPA-d5 is primarily used as a deuterated internal standard in lipidomic and metabolomic workflows to quantify endogenous fatty acids. It compensates for matrix effects, extraction efficiency variability, and instrument drift. For example, in serum metabolomics, DPA-d5 is added during sample preparation (e.g., 250 ng/mL in PBS) to normalize measurements of non-deuterated analogs like eicosapentaenoic acid . Its isotopic labeling ensures chromatographic separation from endogenous compounds, enabling precise quantification via LC-MS.

Q. What criteria should guide the selection of DPA-d5 as an internal standard in lipid extraction protocols?

Key criteria include:

  • Isotopic purity : Ensures minimal interference from non-deuterated contaminants.
  • Structural similarity : Matches the physicochemical properties of target analytes (e.g., chain length, unsaturation).
  • Retention time : Must elute near but resolve from endogenous compounds to avoid co-detection artifacts.
  • Stability : Resistance to degradation under extraction conditions (e.g., pH, temperature) .

Q. How should researchers handle and store DPA-d5 to ensure experimental reproducibility?

DPA-d5 should be stored at −80°C in inert solvents (e.g., ethanol or methanol) to prevent oxidation. Aliquotting minimizes freeze-thaw cycles. Before use, verify purity via LC-MS and calibrate concentrations using UV-Vis spectroscopy (extinction coefficient: 29,900 M⁻¹cm⁻¹ at 205 nm for conjugated double bonds) .

Advanced Research Questions

Q. How can researchers address discrepancies in DPA-d5 recovery rates during lipid extraction?

Recovery variations (e.g., ±34% in negative ion mode ) arise from matrix effects or solvent incompatibility. Mitigation strategies:

  • Multi-standard calibration : Include structurally diverse deuterated standards (e.g., palmitoleic acid-d13, arachidonic acid-d8) to account for analyte-specific losses.
  • Solvent optimization : Adjust PBS:organic solvent ratios to improve partitioning efficiency.
  • QC injections : Monitor instrument stability with periodic quality controls (e.g., every 10 samples) .

Q. What methodological approaches optimize DPA-d5 extraction protocols for complex biological matrices?

  • Solid-phase extraction (SPE) : Use C18 cartridges with 0.1% formic acid in methanol for selective elution.
  • Liquid-liquid extraction (LLE) : Employ methyl tert-butyl ether (MTBE):methanol (3:1) to enhance lipid recovery.
  • Matrix-matched calibration : Spike DPA-d5 into blank matrix (e.g., plasma) to construct calibration curves that reflect endogenous interference .

Q. How can cross-validation with alternative deuterated standards improve data reliability in DPA-d5 studies?

Cross-validate using co-eluting standards (e.g., docosahexaenoic acid-d3) to detect ion suppression/enhancement. For example, if DPA-d5 recovery deviates >20% from parallel standards, re-optimize ionization parameters (e.g., ESI voltage, gas flow) or apply post-column infusion to identify matrix effects .

Q. Which statistical methods are recommended for normalizing data using DPA-d5 as an internal standard?

Use robust regression (e.g., Theil-Sen estimator) to fit calibration curves, minimizing outlier influence. For high-throughput studies, apply batch correction algorithms (e.g., ComBat) to adjust for inter-run variability. Validate normalization via coefficient of variation (CV) analysis; acceptable intra-batch CV is <15% .

Q. What are the implications of isotopic impurity in DPA-d5 on targeted lipidomic results?

Isotopic impurities (e.g., non-deuterated DPA) can inflate background signals, leading to false-positive quantitation. Mitigate by:

  • Purity verification : Use high-resolution MS (HRMS) to confirm isotopic enrichment (>98%).
  • Background subtraction : Subtract solvent-only blank signals from sample spectra.
  • Threshold filtering : Exclude peaks with signal-to-noise (S/N) ratios <10 .

Q. How does DPA-d5 stability vary under different experimental conditions, and how can degradation be monitored?

DPA-d5 degrades in oxidative environments (e.g., room temperature, light exposure). Monitor via:

  • Accelerated stability tests : Incubate at 40°C for 24 hours and compare degradation products (e.g., hydroperoxides) using LC-MS/MS.
  • Antioxidant additives : Include 0.01% butylated hydroxytoluene (BHT) in extraction buffers.
  • Time-course studies : Measure recovery rates at 0, 6, 12, and 24 hours post-reconstitution .

Q. What comparative advantages does DPA-d5 offer over other deuterated fatty acids in longitudinal studies?

DPA-d5’s five double bonds provide unique fragmentation patterns in MS/MS, enhancing specificity in complex matrices. Unlike shorter-chain analogs (e.g., palmitic acid-d3), its longer retention time reduces co-elution with early-eluting metabolites. However, its lower solubility in aqueous buffers necessitates solvent optimization .

Methodological Frameworks

  • Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure lipidomic studies. Example: "In human serum (P), does the use of DPA-d5 (I) compared to non-deuterated standards (C) improve quantification accuracy (O) over 6-month storage (T)?" .
  • Data Contradiction Analysis : Use Bradford-Hill criteria (e.g., consistency, temporality) to assess causality when DPA-d5-normalized results conflict with literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.